4-(4-ethoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
Structurally, it features a bicyclic pyrrolo[3,4-d]pyrimidine-2,5-dione core substituted with a 4-ethoxyphenyl group at position 4 and a 4-methoxyphenethyl moiety at position 4. These substituents contribute to its unique electronic and steric properties, influencing solubility, bioavailability, and target interactions.
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-6-[2-(4-methoxyphenyl)ethyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-3-30-18-10-6-16(7-11-18)21-20-19(24-23(28)25-21)14-26(22(20)27)13-12-15-4-8-17(29-2)9-5-15/h4-11,21H,3,12-14H2,1-2H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHKNLKMOACGSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC4=CC=C(C=C4)OC)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-ethoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolopyrimidine derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C23H28N2O3
- Molecular Weight: 396.48 g/mol
The structure includes two aromatic substituents (ethoxy and methoxy groups) which may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that pyrrolopyrimidine derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various derivatives found that certain compounds within this class showed promising activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) in the low µg/mL range . The presence of the pyrimidine core is believed to enhance this activity through interaction with bacterial enzymes.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various contexts. A related study on pyrrolopyrimidine derivatives demonstrated their effectiveness as inhibitors of α-glucosidase, an enzyme critical in carbohydrate metabolism. The derivatives exhibited competitive inhibition characteristics, suggesting that they could be developed into therapeutic agents for managing diabetes .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between the compound and target enzymes. These studies revealed that the compound forms significant interactions with active site residues of α-glucosidase, indicating a strong affinity and potential for inhibition .
Case Study 1: Antimycobacterial Evaluation
In a study published in 2019, a series of pyrrolopyrimidine derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain. The results indicated that compounds with similar structural motifs to this compound exhibited MIC values as low as 0.78 µg/mL, demonstrating significant antitubercular potential. The study concluded that these compounds could serve as lead candidates for further development in antitubercular therapy .
Case Study 2: Diabetes Management
Another relevant study focused on the α-glucosidase inhibitory activity of pyrrolopyrimidine derivatives. The findings suggested that these compounds could effectively lower postprandial blood glucose levels by inhibiting carbohydrate digestion and absorption. The most potent derivatives showed IC50 values comparable to standard drugs like acarbose . This positions the compound as a potential candidate for diabetes management therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related dihydropyrimidinone derivatives, emphasizing substituent variations, molecular properties, and biological activities:
Key Observations:
Electron-Withdrawing Groups: Chlorophenyl substitution (as in ) may increase metabolic stability but reduce solubility. Hydrophobic Side Chains: Longer alkyl chains (e.g., 3-isopropoxypropyl ) or allyl groups may alter pharmacokinetics by modulating LogP values.
Biological Activity :
- Hydroxyphenyl derivatives (e.g., Compound A, IC₅₀: 18.5 μM) exhibit moderate anti-diabetic activity, while chlorobenzyl analogs (Compound C) show higher potency (IC₅₀: 12.3 μM) . The target compound’s ethoxy and methoxy groups may balance potency and bioavailability.
Research Findings
2D-QSAR and Molecular Simulations
- Substituents at positions 4 and 6 critically influence bioactivity. Hydrophobic groups enhance binding to hydrophobic enzyme pockets, while polar groups (e.g., -OH in 4j) improve solubility but may reduce membrane penetration.
- The target compound’s 4-ethoxyphenyl group likely optimizes this balance, offering moderate hydrophobicity for target engagement.
Anti-Diabetic Potential
- DHPM derivatives with 4-hydroxyphenyl and halogenated benzyl groups (e.g., Compound C) demonstrated significant α-glucosidase inhibition, a key target for diabetes management. The target compound’s methoxyphenethyl group may mimic halogenated benzyl moieties in target interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
